molecular formula C16H16N2O3 B14818396 N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-3-nitroaniline

N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-3-nitroaniline

Cat. No.: B14818396
M. Wt: 284.31 g/mol
InChI Key: ZFEDPGSHPHHPQS-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features an ethoxy group attached to a benzylidene moiety, a methyl group, and a nitro group on an aniline ring

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(2-methyl-3-nitrophenyl)methanimine

InChI

InChI=1S/C16H16N2O3/c1-3-21-14-9-7-13(8-10-14)11-17-15-5-4-6-16(12(15)2)18(19)20/h4-11H,3H2,1-2H3

InChI Key

ZFEDPGSHPHHPQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline can be achieved through a condensation reaction between 4-ethoxybenzaldehyde and 2-methyl-3-nitroaniline. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction mixture is refluxed in an appropriate solvent like ethanol or methanol for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline would involve similar reaction conditions but with optimized parameters for large-scale synthesis. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Reduction: N-(4-ethoxybenzylidene)-2-methyl-3-aminoaniline.

    Oxidation: N-(4-carboxybenzylidene)-2-methyl-3-nitroaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its Schiff base structure makes it a useful ligand in coordination chemistry.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The Schiff base moiety can coordinate with metal ions, affecting their bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxybenzylidene)-4-butylaniline
  • N-(4-methoxybenzylidene)-4-butylaniline
  • N-(4-phenylbenzylidene)benzylamine

Uniqueness

N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline is unique due to the presence of both an ethoxy group and a nitro group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications, making it a valuable compound for research and development.

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